Carboxyrhodamine 110 DBCO
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Overview
Description
Carboxyrhodamine 110 DBCO is a green fluorescence-emitting probe used for imaging azide-tagged biomolecules via a copper-free “click reaction”. The compound consists of Carboxyrhodamine 110, a highly photostable and pH-insensitive fluorescent dye, and DBCO (Dibenzocyclooctyne), which reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for detecting azide-tagged biomolecules under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxyrhodamine 110 DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with DBCO. The process typically involves the following steps:
Activation of Carboxyrhodamine 110: Carboxyrhodamine 110 is activated using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester.
Conjugation with DBCO: The activated Carboxyrhodamine 110 is then reacted with DBCO under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Carboxyrhodamine 110 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides. This reaction is highly selective and biocompatible, allowing the formation of a stable triazole without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azides, this compound
Conditions: Mild conditions, room temperature, no copper catalyst required
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole, which is used for imaging and labeling applications .
Scientific Research Applications
Carboxyrhodamine 110 DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the selective labeling of azide-tagged molecules.
Medicine: Utilized in diagnostic assays and therapeutic research to track and study biomolecular interactions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
Carboxyrhodamine 110 DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azides to form a stable triazole, enabling the detection and imaging of azide-tagged biomolecules. This reaction is highly selective and does not require a copper catalyst, making it suitable for use in biocompatible environments .
Comparison with Similar Compounds
Carboxyrhodamine 110 DBCO is unique due to its copper-free click reaction capability and high photostability. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye with similar excitation/emission spectra but requires a copper catalyst for click reactions.
DyLight 488: A green fluorescent dye with similar properties but less photostable compared to Carboxyrhodamine 110.
Carboxyrhodamine 110-PEG4-DBCO: A PEG-based variant of this compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
Properties
Molecular Formula |
C50H49N5O10 |
---|---|
Molecular Weight |
879.9 g/mol |
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |
InChI Key |
AYERTDQFRXJGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |
Origin of Product |
United States |
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